(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one
CAS No.: 384363-88-6
Cat. No.: VC6342330
Molecular Formula: C19H17NO5
Molecular Weight: 339.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384363-88-6 |
|---|---|
| Molecular Formula | C19H17NO5 |
| Molecular Weight | 339.347 |
| IUPAC Name | (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one |
| Standard InChI | InChI=1S/C19H17NO5/c1-23-16-8-11(9-17(24-2)18(16)25-3)15(21)10-13-12-6-4-5-7-14(12)20-19(13)22/h4-10H,1-3H3,(H,20,22)/b13-10- |
| Standard InChI Key | VLARYZURBZCEOD-RAXLEYEMSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)C=C2C3=CC=CC=C3NC2=O |
Introduction
(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one is a complex organic compound with a molecular formula of C19H17NO5 and a molecular weight of 339.3 g/mol . This compound belongs to the indole class, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure features a 3,4,5-trimethoxyphenyl group attached to an indole ring via an ethylidene linkage, which is a key component influencing its chemical and biological properties.
Synthesis Methods
The synthesis of (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one typically involves condensation reactions between indole derivatives and aldehydes or ketones. The specific conditions, such as solvent choice and catalysts, can affect the yield and purity of the final product. While detailed synthesis protocols for this specific compound are not widely documented, similar indole derivatives are often synthesized using methods like the Knoevenagel condensation or aldol reactions.
Biological Activity
Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Although specific biological activity data for (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one is limited, related compounds have shown promising results in these areas. For instance, indole-based compounds have been studied for their potential to inhibit cancer cell growth and interact with biological targets relevant to disease treatment.
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